molecular formula C16H23NO4S B558066 Boc-Cys(Mbzl)-OH CAS No. 61925-77-7

Boc-Cys(Mbzl)-OH

Cat. No. B558066
CAS RN: 61925-77-7
M. Wt: 325.4 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Cys(Mbzl)-OH, also known as N-α-t.-Boc-S-p-methylbenzyl-L-cysteine, is a biochemical used in proteomics research . It is a standard building block for the introduction of cysteine amino-acid residues by Boc Solid Phase Peptide Synthesis .


Synthesis Analysis

It is a white to light yellow powder to crystal .


Molecular Structure Analysis

The molecular formula of Boc-Cys(Mbzl)-OH is C16H23NO4S, and its molecular weight is 325.42 g/mol . The linear formula is CH3C6H4CH2SCH2CH(COOH)NHCOOC(CH3)3 .


Physical And Chemical Properties Analysis

Boc-Cys(Mbzl)-OH is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive . It is soluble in ethanol or methanol .

Scientific Research Applications

  • Solid-Phase Peptide Synthesis (SPPS) : Boc-Cys(Mbzl)-OH is used in SPPS, employing tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This method is crucial for synthesizing long and complex polypeptides, with applications in pharmaceuticals and basic research. The Boc/Bzl strategy provides alternative orthogonality for protecting groups and facilitates producing C-terminal thioesters for native chemical ligation applications (Muttenthaler, Albericio, & Dawson, 2015).

  • Protection and Activation of Thiol Function : Boc-Cys(Mbzl)-OH is useful for protecting and activating the thiol function in cysteine. The 3-nitro-2-pyridinesulfenyl (Npys) group, for instance, has been used to protect cysteine residues, demonstrating resistance to acids and facilitating selective reactions with free thiols of cysteine (Matsueda, Kimura, Kaiser, & Matsueda, 1981).

  • Synthesis of Peptide Fragments : It is used in the synthesis of peptide fragments, such as in the creation of sequences mimicking parts of enzyme active centers, like in the case of streptococcal proteinase (Schaich & Schneider, 1974).

  • Synthesis of Cyclosporine : Boc-Cys(Mbzl)-OH plays a role in synthesizing cyclosporine, a critical immunosuppressant. It's involved in the synthesis of peptide sequences that are part of cyclosporine (Wenger, 1984).

  • Orthogonal Coupling in Peptide Synthesis : This compound facilitates orthogonal couplings in peptide synthesis, allowing for the formation of heterodisulfide bonds, which is crucial in creating peptides with specific structural and functional properties (Huang & Carey, 2009).

  • Preparation of N-Methyl Cysteines : Boc-Cys(Mbzl)-OH is used in synthesizing N-methyl cysteines, which are important in developing diverse S-protected derivatives for further applications in peptide chemistry (Marcucci, Bayó-Puxan, Tulla-Puche, Spengler, & Albericio, 2008).

properties

IUPAC Name

(2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVVZWSABRKAL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Cys(Mbzl)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Cys(Mbzl)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Cys(Mbzl)-OH
Reactant of Route 3
Reactant of Route 3
Boc-Cys(Mbzl)-OH
Reactant of Route 4
Reactant of Route 4
Boc-Cys(Mbzl)-OH
Reactant of Route 5
Reactant of Route 5
Boc-Cys(Mbzl)-OH
Reactant of Route 6
Reactant of Route 6
Boc-Cys(Mbzl)-OH

Citations

For This Compound
37
Citations
N FUJII, A OTAKA, S FUNAKOSHI… - Chemical and …, 1986 - jstage.jst.go.jp
The S-1-adamantyl (Ad) group of cysteine is more stable to TFA treatment than the Spmethoxybenzyl (MBzl) group, but is cleavable by 1 M trifluoromethanesulfonic acid-thioanisole in …
Number of citations: 5 www.jstage.jst.go.jp
K Sato, K Ueda, M Kondo, H Aoyagi… - Bulletin of the Chemical …, 1978 - journal.csj.jp
To investigate the importance of the orientation of side chains of amino acid residues in gramicidin S (GS) for the antibacterial activity, a dimerized analog of GS, namely S,S′-bi([1-L-…
Number of citations: 5 www.journal.csj.jp
H Ikemura, S Yoshimura, S Aimoto… - Bulletin of the …, 1984 - journal.csj.jp
A peptide with the amino acid sequence proposed for a heat-stable enterotoxin (ST h ) produced by a human strain SK-1 of enterotoxigenic Escherichia coli was synthesized by a …
Number of citations: 21 www.journal.csj.jp
H YAJIMA - Synthesis, 1984 - jlc.jst.go.jp
The heptadecapeptide corresponding to the entire amino acid sequence of melaninconcentrating hormone (MCH), isolated from chum salmon pituitaries, was synthesized by …
Number of citations: 0 jlc.jst.go.jp
E YOUSEFI-SALAKDEH, J JOHANSSON… - Biochemical …, 1999 - portlandpress.com
A method for O- and S-palmitoylation of non-protected peptides has been developed. The peptides are treated with excess of palmitoyl chloride in 100% trifluoroacetic acid for 10 min at …
Number of citations: 69 portlandpress.com
W Zhong, M Skwarczynski, Y Fujita… - Australian journal of …, 2009 - CSIRO Publishing
Development of a synthetic vaccine against group A streptococcal infection is increasingly paramount due to the induction of autoimmunity by the main virulent factor – M protein. …
Number of citations: 27 www.publish.csiro.au
S Yoshimura, Y Shimonishi - Bulletin of the Chemical Society of Japan, 1985 - journal.csj.jp
A peptide with the amino acid sequence Ser–Ser–Asp–Trp–Asp–Cys–Cys–Asp–Val–Cys–Cys–Asn–Pro–Ala–Cys–Ala–Gly–Cys of heat-stable enterotoxin (ST) produced by Yersinia …
Number of citations: 4 www.journal.csj.jp
M Akamatsu, PP Roller, L Chen, ZY Zhang, B Ye… - Bioorganic & Medicinal …, 1997 - Elsevier
In an effort to derive potent and bioavailable protein-tyrosine phosphatase inhibitors, we have previously reported hexameric peptides based on the epidermal growth factor receptor …
Number of citations: 65 www.sciencedirect.com
M Kondo, H Kitajima, T Yasunaga, H Kodama… - Bulletin of the …, 1995 - journal.csj.jp
Based on increased affinity and selectivity of dimeric enkephalin analogs for opioid receptors, divalent interactions have been demonstrated between opioid peptides and receptors. To …
Number of citations: 4 www.journal.csj.jp
M Iwai, H Yamada, Y Ishii, K Tamura, M Niwa… - Bulletin of the …, 1999 - journal.csj.jp
The primary structure of human IGF-I, except for the disulfide bond system, has been reported by Rinderknecht and Humbel. IGF-I afforded the corresponding characteristic peptide …
Number of citations: 2 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.